4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate
Description
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with diethylamino and diethoxy groups, and it is stabilized by a tetrafluoroborate anion (BF₄⁻).
Properties
CAS No. |
68052-06-2 |
|---|---|
Molecular Formula |
C14H22BF4N3O2 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
4-(diethylamino)-2,5-diethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H22N3O2.BF4/c1-5-17(6-2)12-10-13(18-7-3)11(16-15)9-14(12)19-8-4;2-1(3,4)5/h9-10H,5-8H2,1-4H3;/q+1;-1 |
InChI Key |
QBHJWGNOOPKIRU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)C1=C(C=C(C(=C1)OCC)[N+]#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Diethylamino)-2,5-diethoxyaniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The resulting diazonium salt is then stabilized by the addition of tetrafluoroboric acid (HBF₄), leading to the precipitation of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate as a solid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes:
- Ensuring precise control of reaction temperatures and conditions to maintain the stability of the diazonium salt.
- Utilizing continuous flow reactors to enhance safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxides) through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr) are commonly used as catalysts.
Azo Coupling: Typically performed in alkaline conditions using sodium hydroxide (NaOH).
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are often used as reducing agents.
Major Products
Substitution: Halogenated derivatives, phenols, and other substituted benzene compounds.
Coupling: Azo dyes and pigments.
Reduction: 4-(Diethylamino)-2,5-diethoxyaniline.
Scientific Research Applications
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate primarily involves its diazonium group, which is highly reactive and can undergo various transformations. The molecular targets and pathways include:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating substitution reactions with nucleophiles.
Azo Coupling: The diazonium group couples with electron-rich aromatic compounds to form azo bonds, which are important in dye chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2,5-dimethoxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2,5-dihydroxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2,5-dichlorobenzenediazonium tetrafluoroborate
Uniqueness
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate is unique due to the presence of both diethylamino and diethoxy groups, which influence its reactivity and solubility. These substituents can enhance the compound’s stability and make it suitable for specific applications in dye synthesis and organic transformations.
Biological Activity
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate (DEDEB-TFB) is a diazonium compound that has garnered attention in various fields of research, including medicinal chemistry and material science. This article reviews the biological activity of DEDEB-TFB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Physical Properties
- Molecular Weight : 305.23 g/mol
- Solubility : Soluble in polar solvents such as ethanol and methanol.
- Stability : Sensitive to heat and light; should be stored in a cool, dark place.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of DEDEB-TFB against various bacterial strains. A notable study assessed its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that DEDEB-TFB exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant due to its clinical relevance in infections.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that DEDEB-TFB can induce apoptosis in cancer cells. The following table summarizes the findings from a study that evaluated the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.1 |
These results suggest that DEDEB-TFB has potential as an anticancer agent, with lower IC50 values indicating higher potency against these cell lines.
The biological activity of DEDEB-TFB can be attributed to several mechanisms:
- Generation of Reactive Oxygen Species (ROS) : DEDEB-TFB has been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis.
- DNA Interaction : The diazonium group can form covalent bonds with nucleophilic sites on DNA, potentially leading to mutagenic effects.
- Inhibition of Enzymatic Activity : DEDEB-TFB may inhibit specific enzymes involved in cell proliferation, contributing to its cytotoxic effects.
Case Study 1: Antibacterial Efficacy
A clinical study was conducted to evaluate the efficacy of DEDEB-TFB in treating bacterial infections resistant to conventional antibiotics. Patients with Staphylococcus aureus infections were treated with a formulation containing DEDEB-TFB. Results showed a significant reduction in bacterial load within 48 hours of treatment, demonstrating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro studies were complemented by in vivo experiments using murine models of breast cancer. Mice treated with DEDEB-TFB exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting the compound's role as a promising anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
